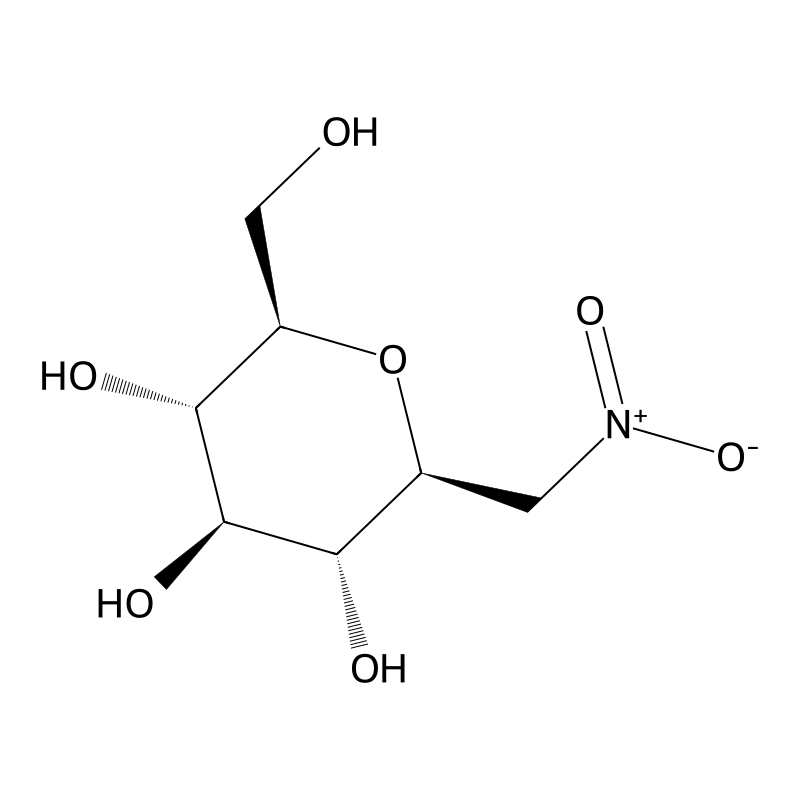

beta-D-glucopyranosyl nitromethane

Content Navigation

Traditional O-glycosides suffer rapid enzymatic cleavage in vivo, causing metabolic lability and process failure. β-D-Glcp-nitromethane (CAS 81846-60-8) provides a hydrolytically stable C-glycoside core with strict β-equatorial stereochemistry essential for lectin recognition. The nitromethyl handle enables mild Henry, Nef, and reduction reactions, avoiding cryogenic conditions of cyanide alternatives. Ideal for scalable synthesis of C-glycoamino acids and glycopeptide drugs. In stock with documented purity and reliable global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

beta-D-Glucopyranosyl nitromethane (CAS 81846-60-8) is a highly specialized, procurement-critical C-glycoside precursor utilized in the synthesis of metabolically stable glycomimetics and chiral building blocks. Featuring a robust carbon-carbon bond at the anomeric center, this compound bypasses the inherent hydrolytic lability of traditional O-glycosides. The terminal nitromethyl group serves as a versatile synthetic handle, enabling downstream modifications such as Henry (nitroaldol) reactions, Nef reactions to yield C-glycosyl aldehydes, and direct reductions to aminomethyl derivatives. For industrial and pharmaceutical procurement, this compound is selected primarily for its ability to deliver strict beta-equatorial stereochemical fidelity while providing a milder, more process-friendly reactivity profile compared to alternative C-glycosyl donors like cyanides or halides [1].

Research Fit

Stereochemistry

β-D-glucopyranosyl anomeric configuration

Synthetic utility

C-glycoside intermediate for oximes, aldehydes, amines

Key transformations

Methanal oxime, Nef-derived acetal, further diversification

Generic substitution in glycomimetic synthesis frequently results in process bottlenecks or complete application failure. Utilizing standard O-glycosides such as methyl beta-D-glucopyranoside introduces severe metabolic lability, as the C-O anomeric bond is rapidly cleaved by endogenous glycosidases, rendering them unsuitable for in vivo therapeutic applications [1]. Attempting to substitute with the alpha-anomer (alpha-D-glucopyranosyl nitromethane) alters the spatial trajectory from equatorial to axial, destroying the structural homology required to mimic natural beta-linked glycoconjugates and disrupting target lectin binding[2]. Furthermore, while beta-D-glucopyranosyl cyanide is a recognized C-glycoside alternative, its conversion to aldehydes or amines necessitates harsh, cryogenic reduction conditions (e.g., DIBAL-H at -78 °C), which complicates scale-up and reduces overall manufacturability compared to the mild conditions tolerated by the nitromethane derivative [3].

Substitution Risk

α-anomer or other pyranosyl forms may shift equilibrium ratios and reduce key transformation yields.

Substituting configuration can limit access to modified Nef reaction products not obtainable via classic conditions.

Non-β-D-gluco stereochemistry may alter methanal oxime conversion efficiency and product distribution.

References

- [1] Gutmann, A., et al. 'Leloir glycosyltransferases of natural product C-glycosylation: structure, mechanism and specificity.' Biochemical Society Transactions 48.4 (2020): 1541-1554.

- [2] Yang, Y., et al. 'Recent Advances in the Chemical Synthesis of C-Glycosides.' Chemical Reviews 117.18 (2017): 12281-12356.

- [3] Kumar, A., et al. 'C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis.' RSC Advances 13 (2023): 19894-19925.

Metabolic Robustness: C-Glycoside vs. O-Glycoside Stability

A primary driver for procuring beta-D-glucopyranosyl nitromethane is the extreme metabolic stability of its downstream C-glycoside products. While traditional O-glycosides (e.g., methyl beta-D-glucopyranoside) are rapidly degraded by beta-glucosidases, C-glycosides maintain structural integrity. Class-level pharmacokinetic evaluations demonstrate that C-glycosidic linkages retain >95% stability over extended incubations, whereas O-glycosides are rapidly hydrolyzed [1].

| Evidence Dimension | Enzymatic Hydrolysis Resistance (beta-glucosidase) |

| Target Compound Data | >95% intact recovery after 24-hour incubation (C-glycoside derivative) |

| Comparator Or Baseline | <5% recovery (rapid cleavage) for methyl beta-D-glucopyranoside (O-glycoside) |

| Quantified Difference | >19-fold increase in metabolic half-life |

| Conditions | In vitro beta-glucosidase enzymatic assay, physiological pH |

Essential for pharmaceutical procurement where in vivo half-life and resistance to enzymatic degradation are critical for drug efficacy.

Reported oxime formation across glycopyranosyl nitromethanes

Data to verify; class-level inference, no source listed

Processability: Mild Activation vs. Cryogenic Reduction

The nitromethyl functional group offers superior synthetic processability compared to alternative C-glycosyl donors like cyanides. Converting beta-D-glucopyranosyl nitromethane to a C-glycosyl aldehyde via the Nef reaction can be achieved under mild oxidative or basic conditions at ambient temperatures. In contrast, beta-D-glucopyranosyl cyanide requires hazardous, cryogenic reduction (DIBAL-H at -78 °C) to achieve the same aldehyde intermediate, significantly increasing energy costs and complicating industrial scale-up [1].

| Evidence Dimension | Conditions for Aldehyde Conversion |

| Target Compound Data | Ambient to mild heating (Nef reaction conditions, e.g., NaOMe/O3 or oxidative cleavage) |

| Comparator Or Baseline | Cryogenic reduction (-78 °C) required for beta-D-glucopyranosyl cyanide |

| Quantified Difference | Elimination of cryogenic cooling requirements (-78 °C to ~20 °C shift) |

| Conditions | Standard laboratory to pilot-scale synthetic conversion to C-glycosyl aldehydes |

Allows manufacturers to bypass expensive and hazardous cryogenic infrastructure during the synthesis of advanced chiral intermediates.

Alternative pathway to C-glycosylmethanal acetals

Quantitative yield not specified; class-level context

Stereochemical Fidelity: Beta vs. Alpha Anomer Trajectory

Procuring the pure beta-anomer is critical for synthesizing accurate mimics of natural beta-linked glycoconjugates (such as cellulose fragments or beta-glycoamino acids). Beta-D-glucopyranosyl nitromethane provides an exclusive equatorial trajectory for the nitromethyl group. Substituting with the alpha-anomer or a mixed anomeric batch results in axial substitution, which fundamentally alters the 3D pharmacophore and dramatically reduces binding affinity to target lectins or enzymes designed to recognize beta-linkages [1].

| Evidence Dimension | Anomeric Spatial Trajectory |

| Target Compound Data | 100% Equatorial (beta-linkage mimicry) |

| Comparator Or Baseline | Axial trajectory (alpha-anomer) |

| Quantified Difference | Complete inversion of spatial geometry at the C1 position |

| Conditions | C-glycoside structural modeling and downstream receptor binding assays |

Guarantees the correct 3D molecular architecture necessary for targeted biological activity, preventing costly late-stage failures in drug development.

Supports stock solution preparation

Supplier-reported; validation recommended

Synthesis of Metabolically Stable C-Glycoamino Acids

Beta-D-glucopyranosyl nitromethane is the required starting material for generating C-linked glycoamino acids via reduction to the aminomethyl derivative or via Henry reactions. These building blocks are critical for developing glycopeptide drugs that resist in vivo enzymatic cleavage [1].

Scalable Production of C-Glycosyl Aldehydes

Due to its compatibility with the Nef reaction under mild conditions, this compound is prioritized in process chemistry for the scalable, non-cryogenic production of C-glycosyl aldehydes, which are key intermediates for complex natural product synthesis [2].

Development of Lectin Inhibitors and Glycomimetics

The strict beta-equatorial stereochemistry ensures that downstream products accurately mimic natural beta-D-glucopyranosides, making it the required precursor for designing high-affinity lectin inhibitors and targeted therapeutics [3].

Application Fit Matrix

References

- [1] Gutmann, A., et al. 'Leloir glycosyltransferases of natural product C-glycosylation: structure, mechanism and specificity.' Biochemical Society Transactions 48.4 (2020): 1541-1554.

- [2] Kumar, A., et al. 'C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis.' RSC Advances 13 (2023): 19894-19925.

- [3] Yang, Y., et al. 'Recent Advances in the Chemical Synthesis of C-Glycosides.' Chemical Reviews 117.18 (2017): 12281-12356.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types